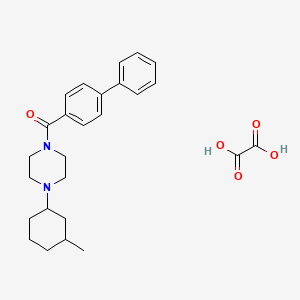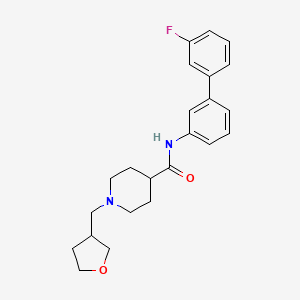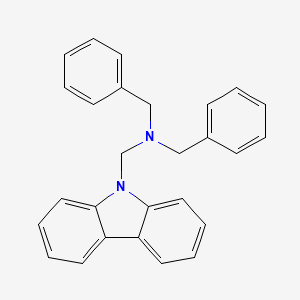
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-100 is a small molecule that belongs to the piperazine class of compounds and has been found to exhibit promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to act on multiple targets in the central nervous system. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate also has been found to have antioxidant and anti-inflammatory properties, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of cancer cell growth, and the reduction of oxidative stress and inflammation. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and can reduce anxiety and depression-like behaviors in animal models of anxiety and depression disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate also exhibits low toxicity and has been found to have no significant adverse effects in animal studies. However, the limitations of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate include its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate. One direction is to investigate the potential therapeutic applications of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate in human clinical trials, particularly in the fields of neurology and psychiatry. Another direction is to explore the potential use of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate as a chemotherapeutic agent in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 4-biphenylcarboxylic acid and 3-methylcyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the formation of the oxalate salt. The yield of the synthesis is approximately 50%, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to exhibit potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been found to have anxiolytic and antidepressant effects in animal models of depression and anxiety disorders. In oncology, 1-(4-biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate has been shown to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[4-(3-methylcyclohexyl)piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O.C2H2O4/c1-19-6-5-9-23(18-19)25-14-16-26(17-15-25)24(27)22-12-10-21(11-13-22)20-7-3-2-4-8-20;3-1(4)2(5)6/h2-4,7-8,10-13,19,23H,5-6,9,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYFMLNZLIFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)-4-(3-methylcyclohexyl)piperazine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)
![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)
![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)
![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)


![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)